N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxamides with different substituents.
Fluorinated Benzyl Compounds: Compounds with similar fluorinated benzyl groups, such as 3,5-difluorobenzyl derivatives.
Uniqueness
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
1291872-12-2 |
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Molecular Formula |
C16H12F3N5O |
Molecular Weight |
347.301 |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
KTJFUAUOTJGVHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |
solubility |
soluble |
Origin of Product |
United States |
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